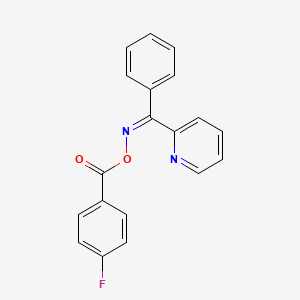![molecular formula C21H25N5O B5552081 7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)
7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, such as the compound , often involves regioselective synthesis techniques. For instance, a study outlines efficient one-step procedures for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, utilizing 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. This method has shown promising results in yielding compounds with significant inhibitory abilities against influenza virus RNA polymerase PA-PB1 subunit heterodimerization (Massari et al., 2017).
Molecular Structure Analysis
The structural analysis of triazolopyrimidine derivatives is crucial for understanding their potential biological activities. For example, the crystal structure of related compounds, such as 5-methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine, shows that the triazolopyrimidine unit is essentially planar, with significant steric and electronic interactions influencing its biological interactions (Preis et al., 2011).
Chemical Reactions and Properties
Triazolopyrimidine derivatives undergo various chemical reactions, including halogen-metal exchange reactions and nucleophilic substitutions, leading to a variety of structurally diverse compounds. These reactions are fundamental in modifying the chemical properties of these compounds for specific biological functions (Tanji et al., 1991).
Applications De Recherche Scientifique
Synthesis and Structural Insights
Research on compounds structurally related to 7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine focuses on their synthesis, potential rearrangements, and structural analysis. For instance, the condensation reactions of amino-triazoles with various carbonyl compounds have been explored, shedding light on the formation of triazolopyrimidine derivatives through processes like the Dimroth rearrangement. These studies provide foundational knowledge for the synthesis and structural characterization of related compounds, including insights into their stability and isomeric transformations (Sutherland, Tennant, & Vevers, 1973).
Biological Activity and Antimicrobial Properties
A significant area of research involving triazolopyrimidine derivatives is their biological activity, particularly antimicrobial properties. Novel triazolo[1,5-a]pyridine and related derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, revealing significant antimicrobial potential against various microorganisms. These findings underscore the therapeutic potential of triazolopyrimidine derivatives in addressing bacterial and fungal infections, highlighting the importance of structural modifications to enhance biological activity (Suresh, Lavanya, & Rao, 2016).
Chemical Reactivity and Synthesis Approaches
The reactivity of triazolopyrimidines with electrophilic and nucleophilic agents has been extensively studied, providing insights into the synthesis of diverse derivatives with potential pharmacological activities. These studies involve the exploration of different synthetic routes and reaction conditions to optimize the yield and purity of desired products, contributing to the development of novel compounds with enhanced biological activities (Baindur, Chadha, & Player, 2003).
Potential Pharmaceutical Applications
The exploration of triazolopyrimidine derivatives extends into their potential as pharmacological agents, including antihypertensive properties. Research in this area aims to identify novel compounds with promising biological activities that could serve as the basis for the development of new therapeutic agents. This includes the synthesis of compounds structurally related to prazosin, indicating the potential for the development of new antihypertensive drugs (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Metabolism and Biotransformation
Studies on the metabolism and biotransformation of triazolopyrimidine derivatives in animal models provide valuable information on their pharmacokinetic profiles and potential metabolites. This research is crucial for understanding the in vivo behavior of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for the development of safe and effective pharmaceutical agents (Pfeifer, Langner, Grahlmann, Franke, Gründemann, & Tenor, 1990).
Propriétés
IUPAC Name |
[3-(3-methylphenyl)piperidin-1-yl]-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-14(2)19-11-18(24-21-22-13-23-26(19)21)20(27)25-9-5-8-17(12-25)16-7-4-6-15(3)10-16/h4,6-7,10-11,13-14,17H,5,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDULHBECOEJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN(C2)C(=O)C3=NC4=NC=NN4C(=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)

![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5552020.png)


![3-(2-phenoxyethyl)-8-[2-(tetrahydrofuran-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5552039.png)
![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5552052.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)
![5-(4-methoxy-3-methylbenzylidene)-3-[(4-methoxy-3-methylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5552067.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(4-chlorophenoxy)acetyl]oxime](/img/structure/B5552091.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)
